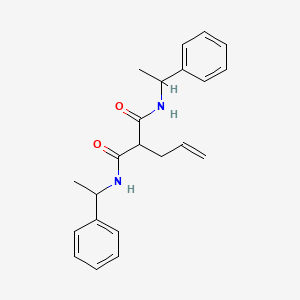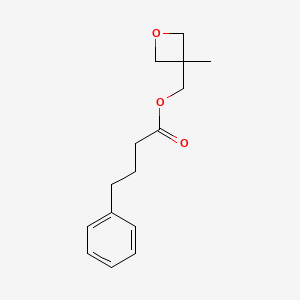![molecular formula C13H16N4O4S B14149534 N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide CAS No. 951989-06-3](/img/structure/B14149534.png)
N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide is a complex organic compound that features a benzothiadiazole moiety and a substituted ethanediamide group. Compounds containing benzothiadiazole are known for their diverse applications in materials science, pharmaceuticals, and agrochemicals due to their unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of ortho-substituted anilines with sulfur and nitrosating agents.
Attachment of the Ethanediamide Group: This step may involve the reaction of the benzothiadiazole intermediate with an appropriate diamine under controlled conditions.
Introduction of the Hydroxy and Hydroxymethyl Groups: These functional groups can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the nitro groups in the benzothiadiazole ring, converting them to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzothiadiazole ketones, while reduction could produce benzothiadiazole amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology and Medicine
In biology and medicine, compounds containing benzothiadiazole are often explored for their potential as therapeutic agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials that require specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiadiazole Derivatives: These include compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole, which share the benzothiadiazole core but differ in their substituents.
Ethanediamide Derivatives: Compounds such as N,N’-dimethylethanediamide and N,N’-diethylethanediamide, which have different substituents on the ethanediamide group.
Uniqueness
The uniqueness of N-(2,1,3-benzothiadiazol-5-yl)-N’-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide lies in its specific combination of functional groups, which can impart unique electronic, chemical, and biological properties not found in other similar compounds.
Propiedades
Número CAS |
951989-06-3 |
|---|---|
Fórmula molecular |
C13H16N4O4S |
Peso molecular |
324.36 g/mol |
Nombre IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]oxamide |
InChI |
InChI=1S/C13H16N4O4S/c1-2-13(6-18,7-19)15-12(21)11(20)14-8-3-4-9-10(5-8)17-22-16-9/h3-5,18-19H,2,6-7H2,1H3,(H,14,20)(H,15,21) |
Clave InChI |
JBBUCEJOSHXLAB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)NC(=O)C(=O)NC1=CC2=NSN=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


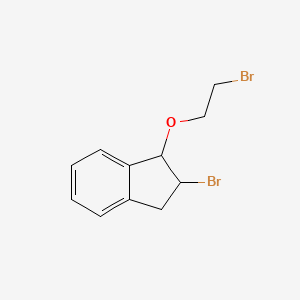
![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)



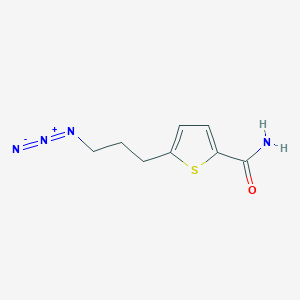
![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)

![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
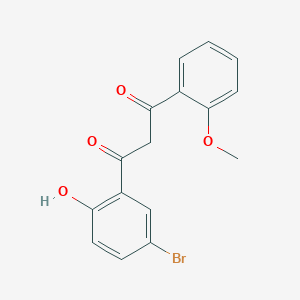
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
